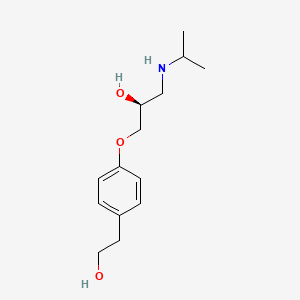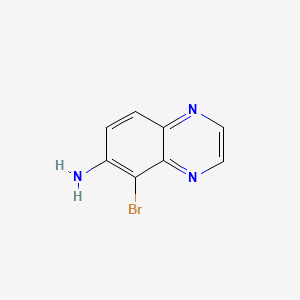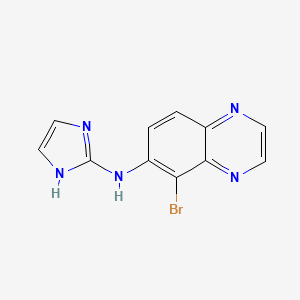
Imidafenacin Related Compound 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidafenacin is an antimuscarinic agent with high affinity for the M3 and M1 muscarinic receptor subtypes and low affinity for the M2 subtype . It is used to treat overactive bladder . Several animal studies have demonstrated that imidafenacin has organ selectivity for the bladder over the salivary glands, colon, heart, and brain .
Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g/mol . The structure of imidafenacin includes a 2-methyl-1H-imidazol-1-yl group and a 2,2-diphenylbutanamide group .
Applications De Recherche Scientifique
Pharmaceutical Development
Imidafenacin Related Compound 4: is primarily used in the development of treatments for overactive bladder (OAB). It acts as an antimuscarinic agent, reducing urinary frequency by antagonizing muscarinic receptors . This compound has been the subject of various clinical studies to evaluate its efficacy and safety, providing valuable insights into its therapeutic potential .
Analytical Chemistry
In analytical chemistry, Imidafenacin Related Compound 4 is utilized in the development of sensitive and selective methods for quantitation in human plasma. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been validated to measure this compound, which is crucial for clinical pharmacokinetic studies .
Material Science
The study of Imidafenacin Related Compound 4 extends to material science, where its polymorphic and pseudopolymorphic transformations are analyzed. Near-infrared spectroscopy and humidity-controlled environments are used to understand its physical and chemical stability, which is essential for the manufacturing processes of solid pharmaceutical products .
Chemical Synthesis
Imidafenacin Related Compound 4: plays a role in chemical synthesis, where it is involved in the preparation of imidazole-based molecules. These syntheses are crucial for creating compounds with higher atom economy and eco-compatibility, adhering to the principles of green chemistry .
Biotechnology
In biotechnology, Imidafenacin Related Compound 4 is part of the formulation of extended-release systems. Such systems improve patient compliance by providing once-a-day dosing regimens, which are more convenient than the traditional immediate-release forms .
Environmental Applications
The environmental applications of Imidafenacin Related Compound 4 include its role in the detection of hydration processes. The compound’s hygroscopic nature and its ability to form different polymorphic forms are studied to predict its behavior in various environmental conditions .
Safety And Hazards
Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . Clinically significant adverse reactions to imidafenacin are acute glaucoma (0.06%), urinary retention (0.03%), and hepatic dysfunction (0.02%) . The most common adverse effects observed with imidafenacin are thirst (37.7%), constipation (13.6%) .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-(4-chlorobenzoyl)benzoic acid", "2-(methylamino)ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 4-(4-chlorobenzoyl)benzoic acid is reacted with 2-(methylamino)ethanol in the presence of sodium hydroxide to produce 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 3: The hydrochloride salt from step 2 is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base from step 3 is then treated with sodium chloride and water to form a crystalline solid.", "Step 5: The crystalline solid from step 4 is then purified using ethyl acetate to yield Imidafenacin Related Compound 4." ] } | |
Numéro CAS |
174266-18-3 |
Nom du produit |
Imidafenacin Related Compound 4 |
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.39 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)


![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)




